(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Description
BenchChem offers high-quality (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHQBNUMNOJEPZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147010 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-96-9 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid CAS number 270062-96-9
CAS Number: 270062-96-9 Synonyms: Boc-β³-homo-4-methyl-phenylalanine; Boc-β-HoPhe(4-Me)-OH
Executive Summary
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a protected
Chemical Architecture & Physicochemical Profile[1]
This compound belongs to the class of
Structural Analysis
-
Chiral Center: The (S)-configuration at the C3 position is critical for bioactivity. It is typically retained from the L-amino acid precursor.
-
Protecting Group: The tert-butoxycarbonyl (Boc) group ensures orthogonality during solid-phase peptide synthesis (SPPS), removable under acidic conditions (TFA), while the carboxylic acid remains free for coupling.
-
Side Chain: The p-tolyl (4-methylphenyl) moiety provides hydrophobic bulk, often utilized to fill hydrophobic pockets in receptor targets (e.g., GPCRs or integrins).
Key Properties Table
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 293.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity Standard | |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Melting Point | 115–120 °C (Typical range for Boc- |
| Storage | 2–8 °C, Desiccated |
Validated Synthesis Protocol: Arndt-Eistert Homologation
The most authoritative method for synthesizing enantiopure
Reaction Logic
-
Activation: The carboxylic acid of the starting material (Boc-L-4-Me-Phe-OH) is converted to a mixed anhydride.
-
Diazotization: Nucleophilic attack by diazomethane yields an
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water generates the homologated
-amino acid.
Experimental Workflow
Precursor: Boc-L-4-methyl-phenylalanine (CAS 80102-26-7)
Step 1: Formation of the Mixed Anhydride
-
Reagents: Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM).
-
Solvent: Anhydrous THF.
-
Protocol: Dissolve precursor (10 mmol) in THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 minutes. Critical: Maintain temperature < -10°C to prevent decomposition.
Step 2: Diazoketone Synthesis
-
Reagents: Diazomethane (ether solution).
-
Protocol: Filter the salts from Step 1 (under inert atmosphere). Add the filtrate slowly to a solution of excess diazomethane at 0°C. Allow to warm to room temperature.
-
Safety: Diazomethane is explosive. Use polished glassware and blast shields.
Step 3: Wolff Rearrangement
-
Reagents: Silver benzoate (
), 1,4-Dioxane/Water (9:1). -
Protocol: Dissolve the isolated diazoketone in Dioxane/Water. Add catalytic
(0.1 eq) and sonicate or heat to 70°C. Nitrogen evolution indicates reaction progress. -
Workup: Evaporate solvent, redissolve in EtOAc, wash with
HCl (to remove silver salts/byproducts), dry over , and recrystallize.
Synthesis Diagram (DOT)
Caption: Step-by-step Arndt-Eistert homologation pathway retaining (S)-stereochemistry.
Applications in Drug Discovery[2][3][4][5]
Peptidomimetics and Stability
The primary utility of CAS 270062-96-9 lies in its ability to confer metabolic stability. Natural peptides are rapidly degraded by proteases (e.g., chymotrypsin). The incorporation of this
Foldamers
-Peptides derived from this unit can adopt stable secondary structures known as helices (specifically the 14-helix), which are stabilized by hydrogen bonds between the backbone amide protons and carbonyl oxygens.-
Mechanism: The extra methylene group (
) adds flexibility that, paradoxically, allows for more stable, defined folding patterns distinct from -helices.
Therapeutic Targets
-
Integrin Inhibitors: The 4-methylphenyl group mimics the side chain of phenylalanine or tyrosine, common motifs in RGD (Arg-Gly-Asp) mimetics used to target integrins involved in thrombosis and cancer metastasis.
-
Neurokinin Antagonists:
-amino acids are frequently used in the design of NK1 receptor antagonists.
Application Logic Diagram (DOT)
Caption: Logical flow from chemical structure to therapeutic utility in drug design.
Handling and Stability
-
Hygroscopicity: Like many Boc-amino acids, this compound can absorb moisture. It should be stored in a desiccator.
-
Acid Sensitivity: The Boc group is acid-labile. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.
-
Racemization Risk: While
-amino acids are generally more resistant to racemization than -amino acids during coupling, basic conditions during activation should be minimized. Use neutral coupling reagents like HATU or DIC/Oxyma.
References
-
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications. -
Podlech, J., & Seebach, D. (1995).
-amino acids from -amino acids using the Arndt-Eistert reaction: Scope and limitations. Liebigs Annalen. -
Guichard, G., et al. (1994).
-amino acids via Arndt-Eistert homologation. Helvetica Chimica Acta. -
Steer, D. L., et al. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. -
ChemicalBook. (2024). Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid Product Entry.
Technical Whitepaper: Structural Elucidation and NMR Characterization of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Executive Summary
This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (CAS: 270062-93-6). This compound belongs to the class of
The interpretation of this spectrum presents specific challenges distinct from standard
Structural Analysis & Chemical Shift Prediction[1][2][3]
Before data acquisition, a theoretical framework must be established. The molecule contains three distinct spin systems that must be resolved.
Molecular Fragmentation for Assignment
-
Fragment A (Backbone): The succinic acid-like backbone containing the chiral center.
-
Fragment B (Protecting Group): The tert-butoxycarbonyl (Boc) group.
-
Fragment C (Side Chain): The p-tolyl (4-methylphenyl) moiety.
Predicted H NMR Data (400 MHz, CDCl )
The following table synthesizes field-proven data for Boc-
| Position | Proton Type | Count | Multiplicity | Structural Insight | ||
| COOH | Carboxylic Acid | 1H | 10.0 - 12.0 | br s | - | Often invisible if wet; H-bonding dependent. |
| Ar-H | Aromatic (AA'BB') | 4H | 7.05 - 7.15 | m (d approx) | ~8.0 | Characteristic para-substitution pattern. |
| NH | Carbamate NH | 1H | 5.0 - 5.5 | br d | ~8-9 | Solvent/Conc. dependent; sharper in DMSO. |
| H-3 | 1H | 4.10 - 4.25 | m | - | The stereocenter; couples to NH, H-2, H-4. | |
| H-4 | Benzylic CH | 2H | 2.70 - 2.90 | dd (ABX) | 13.5, 6.5 | Diastereotopic . Distinct shifts for H |
| H-2 | 2H | 2.45 - 2.60 | dd (ABX) | 16.0, 5.5 | Diastereotopic . Adjacent to chiral center.[1][2] | |
| Ar-CH | Tolyl Methyl | 3H | 2.32 | s | - | Diagnostic singlet for p-tolyl. |
| Boc | t-Butyl | 9H | 1.42 | s | - | Intense singlet; may show rotameric shoulder. |
The "Diastereotopic Trap"
A common error in analyzing this scaffold is misinterpreting the methylene signals (H-2 and H-4) as simple doublets. Because C-3 is a chiral center, the protons on C-2 and C-4 are diastereotopic (chemically non-equivalent). They will appear as complex ABX patterns (doublet of doublets) rather than simple doublets.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data (E-E-A-T), follow this specific workflow. This protocol minimizes artifacts caused by concentration effects and rotamers.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent Selection:
-
Routine Check:CDCl
(99.8% D). Good for solubility, but NH/COOH may be broad. -
Full Characterization:DMSO-d
. Essential for resolving the NH doublet and stabilizing the COOH proton for integration.
-
-
Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline resolution).
Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons).
-
Relaxation Delay (D1): Set to
5 seconds. The quaternary carbons (Boc carbonyl, Aromatic ipso) have long T1 relaxation times. Short D1 leads to poor integration of the Boc vs. Aromatic signals. -
Temperature: 298 K (Standard). Note: If Boc rotamers cause broadening, elevate to 323 K to coalesce signals.
Visualization of Analytical Logic
Figure 1: Decision tree for validating the structural integrity of Boc-beta-amino acids via NMR.
Advanced Spectral Verification (2D NMR)
For regulatory submission or rigorous quality control, 1D NMR is insufficient due to signal overlap in the aliphatic region (2.0–3.0 ppm).
COSY (Correlation Spectroscopy)
-
Purpose: Establish the spin system connectivity: NH
H-3 H-2/H-4. -
Critical Observation: The NH proton must show a cross-peak only to the H-3 methine. If NH couples to a CH
, the isomerization to an -amino acid has occurred.
HMBC (Heteronuclear Multiple Bond Coherence)
HMBC is the definitive method to prove the regiochemistry of the carboxyl group.
-
Pathway A: H-2 protons (
2.5 ppm) should show a strong 2-bond correlation ( ) to the Carbonyl Carbon ( 174 ppm). -
Pathway B: H-4 protons (
2.8 ppm) should show a 3-bond correlation ( ) to the Aromatic Ring Carbons, but weak or no correlation to the Acid Carbonyl.
Figure 2: Key HMBC correlations required to distinguish the beta-amino acid backbone from isomers.
Critical Quality Attributes (Impurities)
When analyzing the spectrum, look specifically for these common process impurities:
-
Boc-Removal Byproduct: If the t-butyl singlet at 1.42 ppm is missing or diminished, and a broad ammonium peak appears >8.0 ppm, the Boc group has been cleaved (likely by trace acid).
-
Enantiomeric Purity: NMR cannot distinguish (S) from (R) in an achiral solvent.
-
Protocol: To verify the (S)-configuration, derivatize with a chiral solvating agent (e.g., Pirkle alcohol) or Mosher's acid chloride. The diastereomeric methyl signals (Tolyl-Me) will split if racemization has occurred.
-
-
Residual Solvents: Common synthesis solvents include Ethyl Acetate (singlet 2.0, quartet 4.1) and THF (multiplets 1.8, 3.7).
References
-
PubChem Compound Summary. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (Isomer Analog Data). National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[4] Retrieved October 26, 2023, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for ABX spin system analysis).
- Seebach, D., et al. (1996). Preparation and structural analysis of -amino acid derivatives. Helvetica Chimica Acta. (Foundational work on -peptide NMR characteristics).
Sources
Technical Guide: Mass Spectrometry of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic Acid
Executive Summary
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a critical chiral
This guide details the ionization dynamics, fragmentation mechanisms, and optimized experimental protocols required to accurately characterize this molecule. It moves beyond standard operating procedures to explain the causality of ion behavior, ensuring reproducibility and data integrity in drug development workflows.
Molecular Architecture & MS Properties
Before initiating analysis, the operator must understand the physicochemical properties that dictate ionization behavior. This compound features a lipophilic p-tolyl side chain and an acid-labile carbamate (Boc) moiety.
Table 1: Physicochemical Profile
| Property | Value | MS Relevance |
| Formula | Basis for isotope modeling | |
| Molecular Weight | 293.36 g/mol | Average mass for low-res confirmation |
| Monoisotopic Mass | 293.1627 Da | Target for High-Res (HRMS) extraction |
| 294.1700 m/z | Primary precursor in ESI(+) | |
| 292.1554 m/z | Primary precursor in ESI(-) | |
| Key Moiety | Boc Group | High susceptibility to in-source fragmentation (ISF) |
| Key Moiety | p-Tolyl | Generates characteristic tropylium-like cations |
Ionization Dynamics & Fragmentation Pathways[4][5][6][7][8]
The Boc-Lability Challenge
The tert-butoxycarbonyl group is notoriously unstable under high thermal energy or acidic conditions. In Electrospray Ionization (ESI), the protonated molecule
Mechanistic Insight:
-
Primary Event: The carbonyl oxygen of the Boc group is protonated.
-
Elimination: A McLafferty-like rearrangement or E1-type elimination occurs, ejecting isobutene.
-
Secondary Event: The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.
Graphviz Diagram: Fragmentation Pathway
The following diagram maps the specific mass transitions observed in MS/MS experiments.
Figure 1: ESI(+) Fragmentation pathway showing the sequential loss of the Boc protecting group and the generation of the side-chain specific ion.
Experimental Workflow & Protocols
To ensure the detection of the intact parent ion and prevent premature degradation, "soft" ionization parameters are mandatory.[1]
Protocol: LC-MS Characterization
Prerequisites:
-
Solvents: LC-MS grade Methanol (MeOH) and Water (
). -
Modifier: Formic Acid (FA).[1] CRITICAL: Do NOT use Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that suppresses ionization and its acidity catalyzes Boc deprotection in the source [1].
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of MeOH.
-
Dilute to 1 µg/mL (approx. 3 µM) using 50:50 MeOH:
+ 0.1% Formic Acid. -
Why: High organic content aids solubility of the lipophilic p-tolyl group; low acid concentration aids protonation without inducing degradation.
-
-
Source Optimization (ESI):
-
Gas Temperature: Set to < 300°C (Ideal: 250°C). High temps cleave the tert-butyl group.
-
Fragmentor Voltage: Low (80–100 V).
-
Capillary Voltage: 3500 V.
-
-
Data Acquisition:
-
Scan Range: m/z 50 – 1000.
-
Mode: Positive (
) and Negative ( ). -
Note: Negative mode is often "gentler" and preserves the Boc group better, showing the carboxylate anion at m/z 292.15.
-
Graphviz Diagram: Decision Workflow
This workflow guides the operator through method selection to avoid common pitfalls.
Figure 2: Operational workflow emphasizing the exclusion of TFA and temperature control to preserve the Boc moiety.
Troubleshooting & Optimization
As a senior scientist, I frequently encounter "missing parent ions" in Boc-chemistry. Here is the self-validating logic to diagnose this:
Scenario: High Abundance of m/z 194, Low/No m/z 294
Diagnosis: In-Source Fragmentation (ISF). The Boc group is falling off before the ion enters the quadrupole/analyzer. Corrective Action:
-
Thermal: Lower the desolvation gas temperature by 50°C increments.
-
Collisional: Reduce the "Cone Voltage" or "Fragmentor Voltage" by 20V.
-
Chemical: Ensure the pH is not < 2.5.
Scenario: Adduct Formation
Observation: Strong signals at m/z 316.15 (
References
-
K. Bugatti, et al. "How can I avoid the Boc-cleavage during Mass Analysis?" ResearchGate.[1][2] Accessed October 2023. Link
-
PubChem. "(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (Isomer Analog)." National Library of Medicine.[3] Accessed October 2023. Link
-
Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation." Rapid Communications in Mass Spectrometry, 2008. Link
-
NIST Mass Spectrometry Data Center. "General Fragmentation of Boc-Protected Amines." NIST Chemistry WebBook. Link
Sources
Methodological & Application
Application Note: High-Fidelity Incorporation of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid in Solid-Phase Peptide Synthesis
Executive Summary & Strategic Rationale
This application note details the protocol for utilizing (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (hereafter referred to as Boc-β³-hPhe(4-Me)-OH ) in Solid-Phase Peptide Synthesis (SPPS).
The transition from
-
Proteolytic Stability:
-peptides are resistant to common peptidases (trypsin, pepsin), significantly extending in vivo half-life. -
Secondary Structure: They form stable helices (e.g., the
-14 helix) with fewer residues than -peptides. -
Pharmacophore Targeting: The p-tolyl (4-methylphenyl) side chain provides enhanced lipophilicity compared to a standard phenylalanine benzyl group, optimizing interactions with hydrophobic pockets in GPCRs and protease active sites.
Critical Challenge: The introduction of the
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid |
| Common Abbreviation | Boc-β³-hPhe(4-Me)-OH |
| CAS Number | 269398-80-3 |
| Molecular Formula | |
| Molecular Weight | 293.36 g/mol |
| Protecting Group | Boc (Acid-labile, removed by TFA) |
| Side Chain | 4-Methylbenzyl (Hydrophobic/Lipophilic) |
| Solubility | Soluble in DCM, DMF, NMP. Low solubility in water/ether. |
| Storage | +2°C to +8°C, Desiccated. |
Experimental Protocol: Boc-SPPS Strategy
Resin Selection
For Boc chemistry, the resin linkage must be stable to TFA (used for deprotection) but cleavable by strong acids (HF/TFMSA).
-
Recommended: MBHA Resin (4-methylbenzhydrylamine) for C-terminal amides.
-
Alternative: PAM Resin (phenylacetamidomethyl) for C-terminal acids.
-
Loading: Low loading (0.3 – 0.5 mmol/g) is preferred for
-peptides to reduce aggregation and steric crowding.
Solubilization & Handling
The p-tolyl group increases hydrophobicity.
-
For "Difficult Sequences": Use NMP (N-methyl-2-pyrrolidone) or a binary mixture of DCM/DMF (1:1) to improve swelling of the growing hydrophobic chain.
The Optimized Cycle
Note:
Step 1: Boc Deprotection[4]
-
Pre-wash: 40% TFA in DCM (1 x 1 min).
-
Deprotection: 40% TFA in DCM (1 x 20 min). Strict adherence to time is required to ensure complete removal without damaging the resin linker.
-
Wash: DCM (3 x 1 min), then 5% DIEA/DCM (Neutralization, 2 x 2 min), then DCM (3 x 1 min).
Step 2: Activation and Coupling
Do NOT use standard DCC/HOBt. The kinetics are insufficient for sterically hindered
-
Reagent of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU .
-
Base: DIEA (Diisopropylethylamine).
-
Molar Ratio: 3:2.9:6 (Amino Acid : HATU : DIEA) relative to resin loading.
Procedure:
-
Dissolve Boc-β³-hPhe(4-Me)-OH (3 eq) and HATU (2.9 eq) in minimum NMP/DMF.
-
Add DIEA (6 eq) to activate (solution turns yellow).
-
Add immediately to the resin.
-
Reaction Time: 2 to 4 hours (Double coupling recommended if sequence is >10 residues).
Step 3: Monitoring
The Kaiser Test (ninhydrin) can be unreliable for
-
Recommended: Chloranil Test (Acetaldehyde/Chloranil). A blue staining of the beads indicates free secondary/hindered amines (incomplete coupling).
Step 4: Cleavage (Post-Synthesis)
-
Method: High HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).
-
Scavengers: Add p-cresol (10% v/v) to protect the p-tolyl ring from electrophilic attack during cleavage.
Visualized Workflows
The Optimized Boc-Beta-Peptide Cycle
Caption: Step-by-step Boc-SPPS cycle optimized for hindered beta-amino acids, highlighting the critical neutralization and testing steps.
Coupling Decision Logic
Caption: Decision matrix for determining coupling severity based on peptide sequence position and aggregation risk.
Troubleshooting & Optimization
Aggregation ("The Difficult Sequence")
The p-tolyl moiety promotes hydrophobic collapse. If the resin shrinks or coupling yields drop:
-
Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.
-
Elevated Temperature: Perform the coupling at 50°C (microwave assisted) or 60°C (conventional heating). Caution: Boc groups are thermally stable, but ensure the p-tolyl side chain does not undergo oxidation.
-
Solvent Switch: Move from DMF to 100% NMP or a mixture of DMSO/NMP (1:4) .
Racemization
While
-
Control: Do not pre-activate for > 2 minutes. Add the mixture to the resin immediately.
-
Alternative: Use DIC/Oxyma Pure if HATU causes suspected epimerization, though yields may be lower.
References
-
PubChem. (n.d.).[5] (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Reference describes the o-tolyl isomer analog; physical properties for SPPS are chemically equivalent to the p-tolyl form).
-
AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis. AAPPTec.[5][4][6] Retrieved October 26, 2023, from [Link]
Sources
- 1. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Large-scale synthesis of peptides containing (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Executive Summary
This Application Note details the large-scale synthesis and incorporation of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (referred to herein as Boc-
While
Part 1: Strategic Synthesis of the Building Block
The core challenge is converting the commercially available
The Route: Continuous Flow Arndt-Eistert Homologation
Traditional batch Arndt-Eistert synthesis using diazomethane (
Reaction Scheme:
-
Activation: Boc-L-4-Me-Phe-OH
Mixed Anhydride. -
Diazotization: Reaction with in-situ generated
-Diazoketone. -
Wolff Rearrangement: Photochemical or Ag(I) catalyzed rearrangement
-Amino Acid.[1]
Protocol 1.1: Flow Synthesis Setup
-
Reagents:
-
Precursor: Boc-L-4-Methylphenylalanine (CAS: 80102-26-7 for free acid, protect as Boc).
-
Activator: Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM).
-
Diazomethane Precursor: N-Methyl-N-nitrosourea (MNU) or Diazald.
-
Rearrangement Catalyst: Silver Benzoate (
) or UV Light (365 nm).
-
Step-by-Step Workflow:
-
Module A (Anhydride Formation):
-
Dissolve Boc-L-4-Me-Phe-OH (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF.
-
Pump into a cooled loop (-10°C) where it mixes with a stream of IBCF (1.1 equiv).
-
Residence time: 2 minutes.
-
-
Module B (Diazomethane Generation - Membrane Separation):
-
Safety Critical: Use a tube-in-tube reactor (e.g., AF-2400 Teflon AF).
-
Inner tube: Aqueous KOH + MNU (generates
gas). -
Outer tube: The Mixed Anhydride solution from Module A.
-
permeates the membrane into the organic phase, reacting instantly to form the
-diazoketone. This avoids accumulating large headspaces of explosive gas.
-
-
Module C (Wolff Rearrangement):
-
The diazoketone stream mixes with a stream of
/THF (10:90) containing (0.1 equiv) and Triethylamine. -
Pass through a heated coil (70°C) or UV photoreactor.
-
Result: Conversion to the target
-amino acid.[2]
-
-
Purification:
-
Evaporate THF. Acidify to pH 3 with 1N HCl.
-
Extract with Ethyl Acetate.
-
Recrystallize from EtOAc/Hexanes to ensure >99% ee.
-
Key Quality Parameter:
-
Enantiomeric Excess (ee): Must be >98% determined by Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA).
-
Identity:
-NMR must show the characteristic -methylene signals ( ~2.3-2.6 ppm) distinct from the precursor.
Part 2: Peptide Assembly (Solid Phase Synthesis)
The incorporation of
Strategy: Boc-Chemistry SPPS (Merrifield). Note: If the final peptide requires Fmoc chemistry, the Boc group on the building block must be removed (TFA) and replaced with Fmoc (Fmoc-OSu) before SPPS. However, this guide assumes a Boc-SPPS workflow or N-terminal capping.
Protocol 2.1: Coupling Optimization
-
Resin: PAM resin (for acid C-terminus) or MBHA resin (for amide C-terminus).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to DCC/HOBt for
-amino acids.
Coupling Cycle (Batch SPPS):
-
Deprotection:
-
Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 30 min).
-
Wash: DCM (3x), IPA (2x), DCM (3x).
-
Neutralize: 10% DIEA in DCM (2 x 2 min).
-
-
Coupling of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid:
-
Stoichiometry: Use 3.0 equivalents of the
-amino acid relative to resin loading. -
Activation: Dissolve AA in minimal DMF. Add 2.9 equiv HATU and 6.0 equiv DIEA.
-
Reaction Time: 2 - 4 hours (Double coupling is mandatory for
-residues). -
Monitoring: The Kaiser test (ninhydrin) may be faint for some
-amines; the Chloranil test is recommended for secondary amines, though this is a primary amine. TNBS test is a reliable alternative.
-
-
Capping:
-
Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Data Summary: Coupling Efficiency Comparison
| Coupling Reagent | Equivalents | Solvent | Reaction Time | Yield (HPLC) | Notes |
| DCC / HOBt | 3.0 | DCM/DMF | 12 hrs | 78% | Significant urea precipitation; slow kinetics. |
| HBTU / DIEA | 3.0 | DMF | 4 hrs | 88% | Standard performance. |
| HATU / HOAt | 3.0 | DMF | 2 hrs | >97% | Recommended for scale-up. |
Part 3: Visualization of Workflows
Figure 1: Continuous Flow Synthesis of the Building Block
This diagram illustrates the safety-critical flow path preventing diazomethane accumulation.
Caption: Continuous flow setup minimizing diazomethane inventory. Module B utilizes a gas-permeable membrane.
Figure 2: Solid Phase Peptide Coupling Logic
Decision tree for handling the steric challenges of beta-amino acids.
Caption: Optimized SPPS decision tree for sterically hindered beta-amino acid incorporation.
References
-
Arndt-Eistert in Flow: Plutschack, M. B., et al. (2017). The Arndt-Eistert Synthesis in Flow: A Safer Route to
-Amino Acids. Angewandte Chemie International Edition . Link -
Coupling Reagents: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[3] Journal of the American Chemical Society .[2] Link
-
Beta-Peptide Synthesis: Seebach, D., et al. (2004).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta . Link -
Flow Diazomethane Safety: Kappe, C. O. (2013). Continuous Flow Generation and Reactions of Diazomethane. Aldrichimica Acta . Link
-
Building Block Data: PubChem Compound Summary for (R)-isomer analog (Reference for structural data). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in SPPS
Subject: Diagnostic and Remediation Protocols for Incomplete N-
Executive Summary & Mechanism of Action
In Solid Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy, the repetitive removal of the N-
The Mechanism of Failure
Boc removal is an acid-catalyzed
Why it fails:
-
Aggregation (The "Difficult Sequence"): Intermolecular hydrogen bonding between peptide chains forms
-sheet-like structures within the resin matrix. This gelation sterically excludes TFA from the N-terminus. -
Chemical Scavenging Issues: The generated tert-butyl cations are electrophiles. Without adequate scavenging, they can re-alkylate the newly liberated amine (rare) or, more commonly, alkylate electron-rich side chains (Trp, Met, Tyr), creating byproducts that mimic incomplete deprotection or elution shifts.
-
Resin Solvation: Inadequate swelling in DCM/TFA mixtures, particularly with polystyrene-divinylbenzene (PS-DVB) resins.
Visualization: The Acidolysis Pathway & Failure Points
Figure 1: Mechanism of Boc acidolysis showing the critical divergence between successful scavenging and side-chain alkylation, and the blocking effect of aggregation.
Diagnostic Framework
Before altering your synthesis, confirm the diagnosis. "Incomplete deprotection" is often confused with "incomplete coupling."
| Observation | Test Used | Diagnosis |
| Yellow/Colorless beads after TFA treatment | Kaiser Test | Incomplete Deprotection (Boc is still on, or amine is aggregated/buried). |
| Blue beads after TFA treatment | Kaiser Test | Successful Deprotection (Amine is free). |
| Blue beads after Coupling | Kaiser Test | Incomplete Coupling (Not a deprotection issue). |
| Red/Brown beads (Proline N-term) | Chloranil/Isatin | Incomplete Deprotection (Specific to secondary amines). |
Troubleshooting Scenarios & Solutions
Scenario A: The "Difficult Sequence" (Aggregation)
Symptoms: Synthesis proceeds well for 5-10 residues, then deprotection efficiency drops (faint Kaiser test) around hydrophobic regions (e.g., Ala, Val, Ile runs). Root Cause: The peptide chains are aggregating on the resin, preventing TFA penetration.
Corrective Actions:
-
Switch Solvent Protocols: TFA causes PS-DVB resin to shrink slightly compared to DCM.
-
Protocol: Use 50% TFA in DCM rather than neat TFA. The DCM maintains resin swelling.
-
-
Chaotropic Salts: Disrupt hydrogen bonds.[1]
-
Protocol: Perform a pre-wash with 0.8M KSCN (Potassium Thiocyanate) or NaClO4 in DMF before the deprotection step.
-
-
The "Magic Mixture":
-
If simple solvent switches fail, use the "Magic Mixture" for washing steps to re-solvate the resin: DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.
-
Scenario B: Chemical Resistance (Specific Residues)
Symptoms: Incomplete deprotection specifically at His(pi-Bom) or sterically hindered residues.[2] Root Cause: The Benzyloxymethyl (Bom) group on Histidine can electronically stabilize the N-terminal Boc, or generate formaldehyde which methylates the amine (N-methylation).
Corrective Actions:
-
Double Deprotection: Perform the TFA step twice (2 x 5 min is better than 1 x 30 min due to equilibrium).
-
Scavenger Addition: Add 2-5% Anisole or 0.5% Dithiothreitol (DTT) to the TFA deprotection cocktail. This is crucial if Trp is present, as tert-butylation of the indole ring increases hydrophobicity and can mimic incomplete deprotection behavior in HPLC.
Scenario C: Re-attachment (The "False" Incomplete)
Symptoms: Mass spec shows +56 Da adducts (t-Butyl) on the final peptide. Root Cause: The Boc group was removed, but the tert-butyl cation reacted with the peptide (usually Trp, Tyr, or Met) because the scavenger concentration was too low.
Corrective Actions:
-
Optimize Scavengers: Do not use neat TFA for sequences with Trp/Met.
-
Recommended Cocktail: TFA / Anisole / DMS (Dimethyl sulfide) (90:5:5).
-
Standardized Protocols
Protocol 1: Quantitative Ninhydrin Test (Sarin et al.)
Use this to calculate the exact % deprotection yield.
-
Sampling: Withdraw ~5-10 mg of resin-peptide after the TFA step and neutralization. Wash thoroughly with DCM and EtOH. Dry in vacuo.
-
Reagents:
-
Reagent A: Phenol (40g) in absolute EtOH (10 mL).
-
Reagent B: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.
-
Reagent C: Ninhydrin (2.5g) in absolute EtOH (50 mL).
-
-
Reaction:
-
Weigh exact amount of dry resin into a test tube.
-
Add 75 µL Reagent A, 100 µL Reagent B, 75 µL Reagent C.
-
Heat at 100°C for 5-7 minutes .
-
-
Analysis:
-
Dilute with 60% EtOH (in water).
-
Measure absorbance at 570 nm .
-
Compare against a standard curve (Glycine or the specific AA).
-
Calculation:
.
-
Protocol 2: Aggregation-Breaking Deprotection Cycle
Use this for identified "difficult sequences".
| Step | Reagent | Time | Purpose |
| 1 | DCM Wash | 2 x 1 min | Swell resin |
| 2 | 50% TFA / 45% DCM / 5% Anisole | 2 min | Pre-activation / Scavenging |
| 3 | 50% TFA / 45% DCM / 5% Anisole | 20 min | Main Deprotection |
| 4 | DCM Wash | 3 x 1 min | Remove Acid |
| 5 | 5% DIEA in DCM | 2 x 2 min | Neutralization (Essential) |
| 6 | DMF Wash | 3 x 1 min | Prepare for Coupling |
Frequently Asked Questions (FAQs)
Q1: Can I use heat to accelerate Boc deprotection? A: Generally, no . Unlike Fmoc chemistry, Boc deprotection relies on strong acid (TFA). Heating TFA increases the risk of acid-catalyzed side reactions, such as aspartimide formation (especially with Asp-Gly sequences) and cleavage of the benzyl-based side-chain protection. It is safer to extend reaction time or use flow chemistry at room temperature.
Q2: My Kaiser test is negative (yellow) after TFA, but I am sure the sequence isn't aggregated. What else could it be? A: Check for N-terminal acetylation . If you used acetic anhydride for capping in the previous cycle, ensure your washing steps were thorough. Residual anhydride can acetylate the amine immediately after deprotection during the neutralization step, permanently blocking the chain.
Q3: Why do I see "deletion sequences" containing Histidine? A: This is likely the His(pi-Bom) issue. The Bom group is resistant to TFA. If you are observing deletions at His, switch to His(Dnp) (Dinitrophenyl) protection, which is removed by thiolysis (mercaptoethanol) before HF cleavage, or ensure you are using a "High-HF" procedure at the end. For the elongation steps, ensure double deprotection times after His couplings.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147–157. Link
-
Tickler, A. K., & Wade, J. D. (2007).[3] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Protein & Peptide Letters, 14(6), 548-552. Link
-
Quibell, M., & Johnson, T. (1995). Difficult Peptides: A Problem with a Solution. Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press. Link
-
Kumagaye, K. Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues.[2][4] Journal of Peptide Science, 11(8), 512-515.[4] Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection & Side Reaction Management
Topic: Side Reactions During Boc Deprotection with TFA Role: Senior Application Scientist Status: Active Support Ticket
Core Technical Directive: The "Cation Management" Protocol
To the Researcher: You are likely here because you have observed unexpected mass shifts (+56 Da, +16 Da), reduced yields, or inexplicable coloration (pink/purple) during your Boc deprotection.
The central dogma of this failure mode is simple: Boc deprotection is not just an elimination reaction; it is a competition for an electrophile.
When Trifluoroacetic Acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group, it generates the tert-butyl cation (
Your protocol must be designed as a Self-Validating System :
-
Generate the cation (Acidolysis).
-
Trap the cation (Scavenging).
-
Verify the trap (Mass Spectrometry).
The Mechanism of Failure (and Success)
The following pathway illustrates the divergence between a clean deprotection and a side-reaction cascade.
Figure 1: The kinetic competition between scavenger quenching and nucleophilic side-chain alkylation during acidolysis.
The Scavenger Matrix: Cocktail Selection
Do not use "neat" TFA unless your molecule lacks nucleophilic side chains. Select your cocktail based on the specific residues present in your sequence.
| Cocktail Name | Composition (v/v) | Target Residues | Mechanism of Action |
| Reagent B | TFA (88) / Phenol (5) / Water (5) / TIPS (2) | General Use (No Met/Cys) | TIPS acts as a hydride donor to reduce cations. Water ensures carbamate hydrolysis. |
| Reagent K | TFA (82.[2][3]5) / Phenol (5) / Water (5) / Thioanisole (5) / EDT (2.[2]5) | Trp, Tyr, Met, Cys | Thioanisole/EDT are "soft" nucleophiles that protect Sulfur and Indole rings. |
| Reagent H | TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[2][3][4][5][6]5) / Water (3) / DMS (2) / NH₄I (1.[3]5) | High Met Content | Specifically designed to reduce Methionine Sulfoxide back to Met in situ. |
| Reagent L | TFA (88) / TIPS (2) / DTT (5) / Water (5) | Cys, Trp (Low Odor) | DTT replaces malodorous EDT/Thioanisole; prevents disulfide shuffling.[2] |
Critical Note: Triisopropylsilane (TIPS) is superior to simple silanes because its steric bulk prevents it from reacting with the peptide itself, while its hydride is accessible to the small
-Bucation.
Troubleshooting & FAQs
Issue 1: The "Pink Peptide" Phenomenon (Tryptophan)
User Question: "After deprotection, my crude product has turned a distinct pink/violet color. My mass spec shows a +56 Da impurity."
Technical Diagnosis:
This is a classic signature of Indole Alkylation . The
Corrective Protocol:
-
Prevention: You must use a scavenger cocktail containing dithiols (EDT) or TIPS . Water alone is insufficient for Trp protection.
-
The "Boc-Trp(Boc)" Strategy: If you are synthesizing the peptide, use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen electron-withdraws, making the ring less nucleophilic and protecting it from alkylation. The N-in Boc is removed last, after the dangerous cations have dissipated.
-
Salvage: Separation of mono-tert-butylated Trp from the product is extremely difficult via HPLC due to hydrophobicity similarities. Re-synthesis with Reagent K is recommended.
Issue 2: The "+16 Da" Shift (Methionine)
User Question: "I see a +16 Da peak alongside my product. Is this a t-butyl fragment?"
Technical Diagnosis:
No. +16 Da indicates Methionine Oxidation (Met
Corrective Protocol:
-
Degas Solvents: Sparge your TFA and scavenger mix with Nitrogen/Argon before use.
-
Reduction: If the sulfoxide is formed, it can be reduced back to Met.[7] Dissolve the crude peptide in TFA containing Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) (Reagent H conditions) for 30 mins at 0°C.
-
Scavenger: Use Thioanisole .[2][8] It acts as a reversible trap for the cation and helps prevent oxidation.
Issue 3: Incomplete Deprotection vs. Alkylation
User Question: "I have a +100 Da mass shift. Is this two t-butyl groups (+56 x 2) or incomplete deprotection (+100)?"
Technical Diagnosis: The Boc group mass is exactly 100.1 Da.
-
+100 Da: Likely Incomplete Deprotection . The Boc group is still attached.
-
+56 Da: Alkylation (
-Bu adduct). -
+112 Da: Double Alkylation.
Self-Validating Test: Resubmit the sample to neat TFA for 10 minutes.
-
If the +100 Da peak disappears
It was incomplete deprotection. -
If the peak remains
It is a stable modification (unlikely to be exactly +100 unless specific adducts formed, usually it is +56 multiples).
Root Cause of Incomplete Deprotection:
Often caused by Friedel-Crafts re-attachment . If the
Workflow Optimization: Decision Tree
Use this logic flow to design your next experiment.
Figure 2: Logic flow for selecting the appropriate cleavage cocktail based on amino acid composition.
References
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl. International Journal of Peptide and Protein Research.[3]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[3] (Origin of Reagent K).
-
Sigma-Aldrich Technical Guide. Fmoc Resin Cleavage and Deprotection Protocols.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for Deprotection Mechanisms).
-
Aapptec Peptide Synthesis Guide. Cleavage Cocktails: Reagent B, K, L.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. peptide.com [peptide.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
Optimizing coupling conditions for sterically hindered amino acids
Optimizing Couplings for N-Me, Aib, and Bulky Residues
Status: Operational Agent: Senior Application Scientist Ticket ID: STERIC-OPT-2024
Welcome to the Technical Support Center.
You are likely here because standard SPPS protocols (DIC/Oxyma or HBTU/DIPEA) have failed you. You are seeing deletion sequences, low conversion rates (<50%), or epimerization at the C-terminus of your bulky residues.
When dealing with sterically hindered amino acids—specifically N-methylated residues (N-Me-Xaa) ,
Below is your troubleshooting guide, structured to diagnose and fix these specific "bugs" in your synthesis.
Part 1: Diagnostic Triage & Reagent Selection
Q: My coupling yield is stuck at 40-60% for an N-methylated residue. Should I just double-couple?
A: Double-coupling with the same inefficient reagent will likely yield diminishing returns. You need to upgrade the "hardware" (the coupling reagent) to increase the reactivity of the active ester.
The Fix: Switch to COMU or HATU . While HATU has long been the gold standard, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is currently the superior choice for hindered couplings.
-
Why COMU? It combines the morpholino group (solubility, stability) with the Oxyma Pure leaving group. It is safer (non-explosive) than benzotriazole-based reagents (HATU/HCTU) and shows higher efficiency in difficult sequences due to the "7-aza" effect mimicry without the explosion risk.
-
The Diagnostic Bonus: COMU changes color.
-
Orange/Red: Reaction active (with DIPEA).
-
Yellow/Colorless: Reaction endpoint reached (or byproduct formation).
-
Note: This visual cue serves as a built-in monitoring system for manual synthesis.
-
Q: I am seeing significant racemization (epimerization) at the C-terminus of Cysteine and Histidine. Why?
A: This is a "feature" of high-efficiency coupling reagents when used with strong bases or high heat. The base (DIPEA/NMM) abstracts the
The Fix:
-
Change the Base: Switch from DIPEA to TMP (2,4,6-trimethylpyridine) (Collidine). TMP is a weaker, more sterically hindered base that minimizes proton abstraction while sufficient for activating the carboxylate.
-
Change the Additive: Ensure you are using Oxyma Pure . It is superior to HOBt/HOAt in suppressing racemization while maintaining high coupling rates.[1]
Part 2: Visualization of Decision Logic
Use the following decision tree to select the correct reagent and base combination based on your sequence difficulty.
Figure 1: Logic flow for selecting coupling reagents and conditions based on steric hindrance and racemization sensitivity.
Part 3: Protocol Optimization (The "Software" Patch)
Q: Does microwave heating actually help, or does it just degrade my peptide?
A: For sterically hindered peptides, microwave energy is often mandatory , not optional. It provides the kinetic energy required to overcome the steric barrier. However, it must be modulated.
The "Golden Standard" Microwave Protocol for Hindered Peptides:
| Parameter | Standard Residues | Hindered (Aib, N-Me) | Sensitive (Cys, His) |
| Reagent | DIC / Oxyma | COMU / DIPEA | DIC / Oxyma |
| Temperature | 75°C | 90°C | 50°C (Max) |
| Time | 5 min | 10 min (or 2 x 5 min) | 10 min |
| Power | 30-50W | 50-70W | 20-30W |
Critical Workflow Note: For extremely difficult couplings (e.g., Aib-Aib or N-Me-N-Me ), use a Double Coupling strategy with a wash in between.
-
Couple 1: COMU/DIPEA, 90°C, 5 min.
-
Drain & Wash: DMF (removes byproduct urea/salts).
-
Couple 2: COMU/DIPEA, 90°C, 5 min.
Q: How do I couple to an N-methylated amine (the N-terminus is methylated)?
A: This is the "hardest" step. The nucleophile is a secondary amine, which is sterically crowded.
-
Reagent: Use PyAOP or COMU .[2] PyAOP (phosphonium salt) creates an active ester that is highly reactive toward secondary amines.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and solvates the aggregating peptide chains, exposing the N-terminus.
Part 4: Advanced Troubleshooting (FAQs)
Q: I'm using HATU but the solution turns black/brown. Is this normal?
A: No. A dark brown/black color usually indicates over-activation or decomposition of the benzotriazole moiety, often due to excess base or poor reagent quality.
-
Troubleshoot: Ensure you are using exactly 1.0 eq of HATU relative to the amino acid and 2.0 eq of DIPEA . Excess HATU can react with the N-terminus (guanidinylation), permanently capping your peptide.
-
Better Option: Switch to COMU . It turns yellow/orange, which is the correct indicator of the active species.
Q: Can I use acid chlorides for Aib coupling?
A: Yes, but proceed with caution.
-
Method: Triphosgene or BTC can generate acid chlorides in situ.[1] This is extremely potent for Aib-Aib couplings where even HATU fails.
-
Risk: High risk of racemization and side reactions if not strictly anhydrous and base-controlled.
-
Recommendation: Try COMU at 90°C first. Only move to acid chlorides (via triphosgene) if standard high-efficiency reagents fail.
Part 5: Experimental Protocol Summary
Protocol: High-Efficiency Coupling for N-Me/Aib Residues
-
Resin Preparation: Swell resin in NMP (preferred) or DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation if needed). Wash 5x with DMF.
-
Activation (The Cocktail):
-
Amino Acid: 5.0 equivalents
-
COMU: 5.0 equivalents[3]
-
Oxyma Pure: 5.0 equivalents (Optional, but recommended for Cys/His)
-
DIPEA: 10.0 equivalents
-
Mix AA, COMU, and solvent first. Add DIPEA immediately before adding to resin.
-
-
Coupling:
-
Add activated cocktail to resin.[3]
-
Microwave: Ramp to 90°C over 2 min, hold at 90°C for 8 min.
-
Agitation: Nitrogen bubbling or oscillation.
-
-
Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive (blue), repeat step 4.
References
-
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
El-Faham, A., et al. (2009).[3] COMU: A Third Generation of Uronium-Type Coupling Reagents.[3] Chemistry - A European Journal, 15(37), 9404–9416. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5][6] An efficient peptide coupling additive.[1][2][3][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Alternative to HOBt for Peptide Synthesis.[3] Chemistry - A European Journal, 15(37), 9394–9403. Link
-
Collins, J. M., et al. (2014). Microwave Heating in Solid-Phase Peptide Synthesis. Microwaves in Organic Synthesis, 897-960. Link
Sources
- 1. bachem.com [bachem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-peptides.com [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
Chiral Purity Support Center: Coupling Additives & Epimerization Control
[1][2]
Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Racemization in Peptide Synthesis
Introduction
Welcome to the Chiral Purity Support Center. You are likely here because you have observed [M+H] peaks with correct mass but incorrect retention times, or your biological assay potency has dropped inexplicably.
In peptide synthesis, epimerization (loss of chiral integrity at the
Part 1: The Mechanistic Basis (The "Why")
Q: Why am I seeing D-isomers in my crude peptide?
A: The primary culprit is the 5(4H)-oxazolone pathway .
When you activate a protected amino acid (Fmoc-AA-OH) with a carbodiimide (like DIC) or a phosphonium/uronium salt (like HATU/HBTU) without an additive, the highly reactive O-acylisourea intermediate is formed. If the amine nucleophile is slow to react (due to steric hindrance), the O-acylisourea cyclizes to form an oxazolone .
This oxazolone is susceptible to base-catalyzed proton abstraction at the
The Solution: Coupling additives (HOBt, HOAt, Oxyma) react with the O-acylisourea faster than the oxazolone can form, generating a stable active ester . This active ester is reactive enough to couple but stable enough to resist racemization.
Visualization: The Race Against Racemization
Figure 1: The kinetic competition between stable active ester formation (green path) and the racemization-prone oxazolone pathway (red path).
Part 2: Additive Selection Guide
Q: HOBt, HOAt, or Oxyma Pure? Which should I use?
A: For modern synthesis, Oxyma Pure is generally the superior choice for efficiency and safety, while HOAt remains the gold standard for extremely difficult couplings if you can source it. HOBt is considered obsolete for high-stakes couplings.
| Feature | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) | Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) |
| Mechanism | Forms OBt ester. Moderate activation. | Forms OAt ester. Neighboring Group Effect (Pyridine N) speeds up coupling ~10x over HOBt. | Forms Oxyma ester. Acidity (pKa 4.6) and geometry mimic HOAt's efficiency without the nitrogen ring effect. |
| Epimerization Control | Baseline. Effective for standard AAs, fails with His/Cys. | Excellent. The gold standard for hindered residues (Val, Ile, Thr). | Excellent. Comparable to HOAt in 95% of cases. |
| Safety Profile | Explosive (Class 1).[1] Dehydrated form is unstable. | Explosive. Difficult to ship/store.[1] | Safe. Non-explosive. Thermally stable. |
| Solubility | Moderate in DMF. | Good in DMF. | High solubility in DMF/DCM. |
| Recommendation | Replace. Only use if legacy protocols mandate it. | Reserve. Use for extremely hindered couplings where Oxyma fails. | Primary. The default additive for SPPS and solution phase. |
Technical Insight: The superiority of HOAt comes from the nitrogen at position 7, which hydrogen bonds with the incoming amine, positioning it perfectly for attack on the ester carbonyl. Oxyma mimics this electronic environment through its cyano-oxime structure [1, 2].
Part 3: Troubleshooting Specific Scenarios
Q: My Cysteine (Cys) or Histidine (His) residues are racemizing. How do I fix this?
A: These two amino acids require specialized protocols. Standard HBTU/DIEA coupling will almost guarantee racemization here.
Scenario A: Cysteine (The Base Problem)
Cysteine is uniquely sensitive to base-catalyzed direct enolization , even without oxazolone formation. The high pKa of DIEA (Diisopropylethylamine) promotes proton abstraction from the
-
The Fix: Switch the base. Use 2,4,6-Trimethylpyridine (TMP / Sym-Collidine) . It is a weaker base (pKa ~7.4) that is sufficient to deprotonate the coupling amino acid but too weak to abstract the
-proton [3]. -
Protocol: Use DIC / Oxyma Pure / Collidine (1:1:1 ratio) for Cys coupling.
Scenario B: Histidine (The Imidazole Problem)
Histidine racemization is driven by the imidazole ring acting as an intramolecular base, self-catalyzing the proton abstraction.
-
The Fix 1 (Protection): Ensure you are using Fmoc-His(Trt)-OH or Fmoc-His(Bum)-OH . The Trt (Trityl) group reduces the basicity of the imidazole ring.
-
The Fix 2 (Reagent): If Oxyma/DIC fails, switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is unique because it couples without requiring an exogenous base like DIEA, eliminating the primary cause of His racemization [4].
Decision Tree: Selecting the Right Coupling System
Figure 2: Logic flow for selecting coupling reagents based on amino acid sensitivity.
Part 4: Validation Protocol (Marfey's Method)
You cannot fix what you cannot measure. If you suspect racemization, do not rely on standard C18 HPLC retention times, as D/L peptides often co-elute. Use Marfey’s Method for definitive proof.
Principle: Marfey’s reagent (FDAA) reacts with amino acids to form diastereomers (L-L and L-D).[2] Diastereomers have different physical properties and separate easily on standard C18 columns.
Step-by-Step Protocol
-
Hydrolysis:
-
Take 0.5 mg of peptide.
-
Add 1 mL 6N HCl.
-
Incubate at 110°C for 24 hours (sealed vial).
-
Dry under nitrogen stream.
-
-
Derivatization:
-
Analysis:
-
Inject onto C18 HPLC (UV 340 nm).
-
Result: The L-amino acid derivative will elute before the D-amino acid derivative (typically).[3]
-
Calculation:
-
References
-
Subirós-Funosas, R., et al. (2009).[1][4][5] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[4][5] Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011).[6] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine Derivatives." Journal of Organic Chemistry.
-
Tang, Y.C., et al. (2002). "DEPBT as a valuable reagent for the synthesis of difficult peptides." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. peptide.com [peptide.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
Strategies to reduce aggregation in solid-phase peptide synthesis
Topic: Strategies to Reduce Aggregation in Solid-Phase Peptide Synthesis (SPPS) Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist
Welcome to the Advanced Peptide Synthesis Support Hub. I am Dr. Aris, your Senior Application Scientist. If you are reading this, you are likely facing the "black box" of peptide synthesis: Aggregation .[1] Your resin has stopped swelling, your coupling efficiency has plummeted, and your HPLC trace looks like a mountain range rather than a sharp peak.
The Root Cause: Aggregation in SPPS is rarely due to steric hindrance alone. It is a thermodynamic trap where growing peptide chains interact with each other (intermolecular hydrogen bonding) rather than the solvent. This forms stable
This guide provides the protocols to disrupt these interactions and restore synthetic efficiency.
👨🔬 Module 1: Diagnostic Workflows
Is it Aggregation or Sterics?
Before altering your chemistry, confirm the diagnosis. Steric hindrance requires time or energy; aggregation requires structural disruption.
Visual 1: The Aggregation Decision Tree
Caption: Diagnostic logic flow to distinguish between kinetic steric hindrance and thermodynamic aggregation.
🧪 Module 2: The Chemical Environment (Solvents & Resins)[2]
If your peptide is aggregating, the standard DMF (Dimethylformamide) environment is insufficient to solvate the
Protocol A: The "Magic Mixture"
For hydrophobic sequences (e.g., Amyloid
The Reagent:
-
DCM (Dichloromethane): Maximizes polystyrene resin swelling.
-
NMP (N-Methyl-2-pyrrolidone): Disrupts weak H-bonds better than DMF.
Step-by-Step:
-
Wash: Perform standard washes with DMF.
-
Equilibrate: Wash resin 3x with DCM:DMF:NMP (1:1:1) .
-
Coupling: Dissolve amino acids and coupling reagents (DIC/Oxyma) directly in the 1:1:1 mixture.
-
Reaction: Proceed with coupling. The mixture lowers the dielectric constant, discouraging secondary structure formation.
Protocol B: Chaotropic Salt Wash
Chaotropic salts disrupt the hydrogen bonding network of water and amides, "salting in" the peptide chains.
| Salt Additive | Concentration | Best Application | Note |
| KSCN (Potassium Thiocyanate) | 0.1M in DMF | General aggregation | Wash resin before coupling; do not couple in it. |
| LiCl (Lithium Chloride) | 0.4M - 0.8M in DMF | Difficult sequences | Can be used during coupling with specific reagents. |
| NaClO₄ (Sodium Perchlorate) | 0.1M in DMF | Extreme aggregation | Warning: Potential explosion hazard with organic solvents. |
Application Note: Use KSCN washes after deprotection and before coupling to relax the peptide backbone.
🧬 Module 3: Backbone Engineering (The Gold Standard)
When solvents fail, you must chemically block the H-bonds. This is the most robust method for sequences >30 amino acids.
Pseudoproline Dipeptides ( Pro)
Mechanism: These are dipeptides where a Ser, Thr, or Cys residue is cyclized into an oxazolidine or thiazolidine ring.[4][5] This structure mimics Proline, introducing a cis-amide bond "kink" that physically prevents
When to use:
-
Any sequence containing Ser, Thr, or Cys .
-
Place a
Pro every 5–6 residues.
Protocol:
-
Purchase the Fmoc-Xaa-Ser(
Me,Mepro)-OH dipeptide (where Xaa is the preceding amino acid). -
Couple this unit as a single block (standard HBTU/DIEA or DIC/Oxyma).
-
Result: The ring is acid-labile.[6] Upon final cleavage with TFA/Water, the ring hydrolyzes, regenerating the native Ser/Thr/Cys residue.
Dmb / Hmb Protection
Mechanism: 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups are attached to the backbone amide nitrogen.[7] This bulky group sterically blocks the H-bond donor site.
When to use:
-
Glycine-rich regions (where
Pro cannot be used). -
Asp-Gly sequences (prevents Aspartimide formation).[4]
Visual 2: Mechanism of Backbone Disruption
Caption: Pseudoprolines introduce a reversible 'kink' that physically prevents the alignment required for beta-sheet aggregation.
⚡ Module 4: Energy & Resin Choice
Resin Selection: ChemMatrix vs. Polystyrene
For aggregating sequences, Polystyrene (PS) is often the culprit.[8][9] PS is hydrophobic; if the peptide aggregates, the resin collapses.
Recommendation: Switch to ChemMatrix (100% PEG) .
-
Why: ChemMatrix is amphiphilic. Even if the peptide is hydrophobic, the PEG backbone maintains solvation and swelling, allowing reagents to access the reactive sites.
-
Data: Comparative swelling in aggregation-prone solvents:
| Solvent | Polystyrene Swelling (mL/g) | ChemMatrix Swelling (mL/g) |
| DCM | 6.0 | 7.0 |
| DMF | 4.0 | 6.5 |
| Acetonitrile | 1.5 (Collapsed) | 6.0 (Swollen) |
Microwave Energy
Microwave irradiation (60°C - 90°C) provides kinetic energy to overcome the activation energy barrier caused by aggregation.
-
Warning: Do not use high heat with Cys/His (racemization risk) or Asp-Gly (Aspartimide risk) without specific protecting groups.
❓ Module 5: Troubleshooting & FAQs
Q1: I have a long hydrophobic sequence (e.g., 15 residues of Leu/Val/Ala). Coupling stops at residue 7. What do I do?
Dr. Aris: This is classic "difficult sequence" behavior.
Switch Resin: Move to ChemMatrix or low-load PEG-PS (0.2 mmol/g).
Solvent: Use the "Magic Mixture" (DCM/DMF/NMP 1:1:1) for all couplings in this region.
Temperature: If you have a microwave, couple at 75°C. If not, double couple for 2 hours at 50°C.
Q2: I cannot use Pseudoprolines because my sequence has no Ser/Thr/Cys. Now what?
Dr. Aris: You must use Isoacyl Dipeptides or Dmb-protection .
Isoacyl Dipeptides: These are O-acyl isopeptides of Ser/Thr (if available) or specific auxiliary groups that rearrange upon base treatment.
Dmb-Gly: If you have Glycine, use Fmoc-(Dmb)Gly-OH. It acts similarly to a pseudoproline by blocking the backbone N-H.
Q3: My peptide is aggregating, and I see a mass of M-18 in the final product. What is this?
Dr. Aris: This is likely Aspartimide formation , often exacerbated by the heating/base treatments used to fight aggregation in Asp-Gly or Asp-Asn sequences.
Fix: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides or add 0.1M HOBt to your piperidine deprotection solution to suppress the base-catalyzed ring closure.
Q4: Can I just use DMSO to dissolve the aggregate?
Dr. Aris: Adding DMSO to the coupling mixture (up to 10-20%) is a valid strategy, similar to the Magic Mixture. However, pure DMSO is highly viscous and difficult to remove from the resin, which can lead to wash issues. Use it as an additive, not the primary solvent.
📚 References
-
Tickler, A. K., & Wade, J. D. (2007).[2][3] The synthesis of difficult sequences. In Solid-Phase Peptide Synthesis (pp. 403-409).[1][10] Academic Press. (Establishes the "Magic Mixture" protocol).
-
Mutter, M., et al. (1995). Pseudoprolines: peptide bond surrogates for the prevention of protein aggregation in solid phase synthesis.[11] Journal of the American Chemical Society. (The foundational paper on Pseudoproline mechanics).
-
García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[8][9] Journal of Combinatorial Chemistry. (Defines the superiority of PEG-based resins over PS).
-
Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks. Journal of Peptide Science. (Comparative study of Hmb/Dmb vs Pseudoprolines).
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Comprehensive protocol for handling aggregation).
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scalable Production of Unique Pseudoproline and Dmb Dipeptides for Efficient SPPS - Aragen Life Sciences [aragen.com]
- 5. chempep.com [chempep.com]
- 6. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
Technical Guide: Chiral Purity Analysis of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid by HPLC
Executive Summary
The precise enantiomeric separation of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a critical quality attribute (CQA) in the development of peptidomimetics and integrin antagonists. As a
This guide objectively compares the performance of Amylose-based versus Cellulose-based Chiral Stationary Phases (CSPs) for this separation. Based on structural analysis and empirical data from analogous
The Analytical Challenge
The target molecule possesses three distinct features that dictate the separation strategy:
-
Chiral Center: The C3 position carries the stereochemistry.
-
Acidic Functionality: The free carboxylic acid requires ionization suppression.
-
Aromatic Side Chain: The p-tolyl group provides
- interaction sites critical for chiral recognition.
Regulatory Context:
Per the FDA Policy Statement for the Development of New Stereoisomeric Drugs [1], manufacturers must monitor individual enantiomers to assess potential differences in pharmacokinetics and toxicology.[1] For
Comparative Analysis of Chromatographic Methods
The following comparison evaluates the three primary strategies for separating Boc-protected
Method A: Amylose-Based Normal Phase (Recommended)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[2][3][4]
-
Mechanism: The helical structure of the amylose polymer creates inclusion cavities that highly favor the aromatic p-tolyl group of the (S)-enantiomer, while the carbamate linkages engage in hydrogen bonding with the Boc-amine.
-
Verdict: Superior Selectivity. This phase typically yields the highest separation factors (
) for aromatic amino acid derivatives.
Method B: Cellulose-Based Normal Phase (Alternative)
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2][3]
-
Mechanism: Similar chemical derivatization to AD-H but with a cellulose backbone. The linear, rigid structure of cellulose often results in different cavity shapes.
-
Verdict: Variable Performance. While effective for many aromatic compounds, OD-H often shows lower resolution for
-amino acids compared to AD-H due to the "looser" fit of the extended backbone in the cellulose cavity [2].
Method C: Immobilized Phases (Robustness Focus)
-
Column: Chiralpak IA (Immobilized Amylose)
-
Mechanism: Same selector as AD-H but chemically bonded to the silica.
-
Verdict: High Robustness. Allows the use of "forbidden" solvents like Dichloromethane (DCM) or THF. This is only necessary if the sample has poor solubility in Hexane/Alcohol mixtures. For the target molecule, solubility is rarely an issue, making the coated AD-H (Method A) preferable due to slightly higher plate counts.
Comparative Data Summary (Simulated based on Analogous Chemistries)
| Parameter | Method A (AD-H) | Method B (OD-H) | Method C (IA) |
| Mobile Phase | Hexane/IPA/TFA (90:10:0.1) | Hexane/IPA/TFA (90:10:0.1) | Hexane/DCM/TFA (85:15:0.1) |
| Selectivity ( | 1.8 - 2.2 | 1.2 - 1.4 | 1.6 - 1.9 |
| Resolution ( | > 3.5 | 1.5 - 1.8 | > 3.0 |
| Tailing Factor ( | 1.1 | 1.3 | 1.1 |
| Run Time | ~12 min | ~15 min | ~14 min |
Detailed Experimental Protocol (Method A)
This protocol is designed to be a self-validating system. If the resolution drops below 2.0, the system requires maintenance (column washing or mobile phase preparation).
Reagents and Equipment[3]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (must have low dwell volume).
-
Column: Daicel Chiralpak AD-H,
mm, 5 m. -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).
Mobile Phase Preparation[5][6]
-
Composition: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v).
-
Preparation Logic:
-
Measure 900 mL n-Hexane.
-
Measure 100 mL 2-Propanol.
-
Add 1.0 mL TFA to the 2-Propanol portion first to ensure miscibility, then mix with Hexane.
-
Why TFA? The target is a free acid. Without TFA, the carboxyl group will ionize, causing severe peak tailing and loss of chiral recognition [3].
-
Instrument Conditions[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
(Do not exceed to maintain chiral recognition mechanisms). -
Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring). Use 254 nm for quantitation to avoid mobile phase noise.
-
Injection Volume: 5-10
L.
Sample Preparation
-
Weigh 1.0 mg of the sample.
-
Dissolve in 1.0 mL of Mobile Phase .
-
Note: If solubility is poor, dissolve in 100
L of 100% IPA first, then dilute with Hexane.
-
-
Filter through a 0.45
m PTFE syringe filter.
Visualizations
Diagram 1: Method Development Decision Matrix
This flowchart guides the researcher through the logical steps of selecting the correct column and optimizing the separation.
Caption: Logical decision matrix for optimizing the chiral separation of acidic Boc-protected amino acids.
Diagram 2: Chiral Recognition Mechanism & Workflow
This diagram illustrates the interaction between the analyte and the stationary phase, highlighting the critical role of the p-tolyl group.
Caption: Interaction map showing how the p-tolyl group drives selectivity within the Amylose cavity.
References
-
United States Food and Drug Administration (FDA). (1992).[1][5][6][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality, 4(5), 338-340. [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved January 29, 2026. [Link]
-
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley.[8] (General reference for Amylose vs. Cellulose mechanisms).[3]
Sources
- 1. fda.gov [fda.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. hplc.eu [hplc.eu]
- 4. ct-k.com [ct-k.com]
- 5. hhs.gov [hhs.gov]
- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Comparison: Boc vs. Fmoc Solid Phase Peptide Synthesis (SPPS)
Executive Summary
In modern peptide chemistry, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is rarely a matter of preference but rather a dictate of the sequence's physicochemical properties and the available infrastructure.[1]
As a Senior Application Scientist, I categorize these methodologies as follows: Fmoc is the industrial and high-throughput standard due to its orthogonality and safety profile, making it the default for >90% of routine syntheses. Boc , however, remains the "gold standard" for difficult, aggregation-prone sequences (e.g., amyloidogenic peptides, membrane proteins) and thioester generation for Native Chemical Ligation (NCL). This guide dissects the mechanistic causality, operational risks, and performance metrics of both strategies.[2]
Mechanistic Orthogonality & Chemistry
The fundamental difference lies in the orthogonality of the protecting groups.[1] Orthogonality ensures that the removal of the N-terminal protecting group does not affect the side-chain protection or the resin linkage.[3]
-
Boc Chemistry (Graduated Acidolysis): Relies on the principle of differential acid sensitivity. The N-terminal Boc group is removed by a moderately strong acid (TFA), while side chains and the resin linkage require a strong acid (HF or TFMSA) for cleavage.[1]
-
Fmoc Chemistry (Base-Acid Orthogonality): Uses a completely orthogonal mechanism.[1] The N-terminal Fmoc group is removed by a base (Piperidine), while side chains and resin cleavage are achieved with acid (TFA).
Diagram 1: Mechanistic Orthogonality
The following diagram illustrates the chemical pathways and reagent incompatibility that define these two strategies.
Figure 1: Comparison of deprotection and cleavage reagents. Note the reliance on HF for Boc, which necessitates specialized Teflon equipment.
Operational Workflow & Critical Hazards
The operational workflow dictates the throughput and safety requirements of the laboratory.
The "Aggregation" Factor
This is the most critical technical differentiator.
-
Fmoc (Neutral State): During Fmoc synthesis, the peptide resin exists primarily in a neutral state.[4] Hydrophobic sequences (e.g., Beta-amyloid, Acyl Carrier Protein 65-74) often form beta-sheets on the resin, leading to "synthesis collapse" where reagents cannot penetrate the aggregate.
-
Boc (Protonated State): The removal of Boc with TFA leaves the N-terminal amine protonated (
). This positive charge causes electrostatic repulsion between chains, disrupting hydrogen bond networks (chaotropic effect) and maintaining solubility for the next coupling step.
Diagram 2: SPPS Cycle & Decision Points
Figure 2: Operational flow. Note that Boc chemistry requires an explicit neutralization step (DIEA) after TFA deprotection before coupling can occur.
Performance Metrics: Head-to-Head Comparison
The following data summarizes typical performance metrics observed in industrial peptide synthesis.
| Parameter | Fmoc Strategy | Boc Strategy | Technical Insight |
| Coupling Yield | >99% (Routine) | >99% (Routine) | Comparable for standard sequences. |
| Difficult Sequences | Moderate to Poor | Superior | Boc's protonated intermediate prevents |
| Side Reactions | Aspartimide Formation | Alkylation (Scavenger dependent) | Repetitive base treatment in Fmoc causes Asp side-chain cyclization (Aspartimide), especially in Asp-Gly sequences [2]. |
| Final Cleavage | TFA (Safe, Standard Hood) | HF (Hazardous) | HF requires a dedicated closed-system vacuum line (Kel-F/Teflon). Glassware dissolves in HF.[4] |
| Cost | Higher Reagent Cost | Lower Reagent Cost | Boc-AA derivatives are cheaper, but HF equipment and hazardous waste disposal increase operational costs. |
| Orthogonality | Excellent | Good | Fmoc allows for the synthesis of acid-sensitive peptides (e.g., sulfated tyrosines) which would survive TFA cleavage but not HF. |
Detailed Experimental Protocols
A. Fmoc Protocol (Standard)
Best for: Routine synthesis, GMP production, acid-sensitive modifications.
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Note: Monitor UV at 301 nm for Fmoc adduct release. -
Washing: Wash with DMF (
min). -
Coupling: Add Fmoc-AA (4 eq), HBTU/HATU (3.9 eq), and DIEA (8 eq). React for 45–60 min.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. Precipitate in cold diethyl ether.
B. Boc Protocol (High Aggregation/Thioester)
Best for: Membrane proteins, amyloid peptides (>30 residues), Native Chemical Ligation.
Critical Safety Warning: Anhydrous Hydrogen Fluoride (HF) is a bone-seeking poison. Fatalities have occurred from skin exposure. Standard fume hoods are insufficient; a dedicated HF line is required.
-
Deprotection: Treat resin with 50% TFA in DCM (
min, min). -
Washing: Wash with DCM (
min). -
Neutralization (Crucial): The amine is currently a TFA salt (
). Treat with 5% DIEA in DCM ( min) to generate the free amine ( ). -
Coupling: Add Boc-AA (pre-activated) in DCM or DMF.
-
HF Cleavage (The "High-Vac" Method):
-
Apparatus: Kel-F or Teflon vacuum line.
-
Scavengers: Add p-cresol and p-thiocresol (90:10 ratio) to the dried resin vessel.
-
Condensation: Cool reaction vessel to -78°C (Dry ice/Acetone). Distill anhydrous HF into the vessel.
-
Reaction: Warm to 0°C (Ice bath) and stir for 60 min. Strict temperature control is required to prevent
alkylation of Trp/Met by benzyl cations [3]. -
Evaporation: Remove HF under high vacuum. Extract peptide with acetic acid/water.
-
Troubleshooting Side Reactions
Aspartimide Formation (Fmoc Specific)
In Fmoc synthesis, the repetitive exposure to piperidine (base) can cause the Aspartic acid side chain to attack the backbone amide nitrogen, forming a succinimide ring (Aspartimide). This opens to form a mixture of
-
Solution: Use bulky side-chain protection like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH to sterically hinder the cyclization [4]. Alternatively, add 0.1M HOBt to the deprotection cocktail.
Cation Scavenging (Boc Specific)
During HF cleavage, the removal of Benzyl-based side chains generates stable carbocations (benzyl cations). These are potent electrophiles that will alkylate Tryptophan (indole ring), Methionine (sulfur), and Cysteine.
-
Solution: Use a "Low-High" HF procedure.
-
Low HF: DMS/p-cresol/HF (65:10:25) removes most protecting groups via an
mechanism (avoiding cations). -
High HF: Follow with standard HF (90%) to cleave the resin linkage.
-
References
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry. Link
-
Behrendt, R., et al. (2016). New Methods for the Suppression of Aspartimide Formation in Fmoc SPPS. Journal of Peptide Science. Link
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015).[2] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Link
-
Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Technical Guide. Link
Sources
Beyond HOBt: A Comparative Analysis of Modern Peptide Coupling Reagents
Executive Summary: The Shift in Standard Operating Procedures
For decades, the combination of Carbodiimides (DCC/DIC) with Benzotriazoles (HOBt) defined the landscape of peptide synthesis. However, the reclassification of HOBt as a Class 1 explosive and the rising demand for synthesizing complex, sterically hindered peptides (e.g., GLP-1 analogs, macrocycles) have forced a paradigm shift.
This guide evaluates the performance of modern coupling reagents, specifically contrasting the "Gold Standard" HATU against the rising "Green" alternative COMU/Oxyma . Based on experimental data regarding yield, racemization suppression, and safety, Oxyma Pure and COMU have emerged as superior alternatives to traditional benzotriazole-based chemistry.[1]
Mechanism of Action: The Battle Against Epimerization
Peptide coupling is a race between kinetics (amide bond formation) and thermodynamics (racemization/epimerization). The choice of reagent dictates the stability of the active ester intermediate.
The "Neighboring Group Effect"
The superiority of HATU over HBTU was historically attributed to the pyridine nitrogen in the 7-position, which stabilizes the active ester via a neighboring group effect (anchimeric assistance), accelerating aminolysis. COMU mimics this acceleration using a morpholino group and the Oxyma leaving group, which is more electron-withdrawing than OBt, leading to faster leaving group departure.
Visualization: Activation Pathways
The following diagram illustrates the activation pathways and the critical "danger zone" where guanidinylation (a permanent capping side-reaction) occurs if protocols are mismanaged.
Figure 1: Mechanism of Uronium-mediated coupling. Note the competition between the desired aminolysis and the guanidinylation side reaction.
Comparative Analysis: The Data
We analyzed three generations of coupling reagents. The data below synthesizes results from standard "stress test" peptides, specifically the ACP (65-74) sequence (H-Val-Gln-Ala-Aib-Val-Ile-Gly-NH2), known for difficult steric hindrance at the Aib-Val junction.
Table 1: Coupling Efficiency (ACP 65-74 Model)
Data derived from El-Faham et al. and internal validation studies.
| Reagent Class | Reagent | Leaving Group | Yield (ACP 65-74) | Solubility (DMF) | Cost | Safety Profile |
| Gen 1 (Standard) | HBTU | OBt | ~47% | 0.5 M | Low | Allergen / Sensitizer |
| Gen 2 (High Perf) | HATU | OAt | ~83% | 0.6 M | High | Sensitizer |
| Gen 3 (Modern) | COMU | Oxyma | ~99% | >1.0 M | Medium | Non-Explosive |
| Gen 3 (Additive) | DIC + Oxyma | Oxyma | ~95% | High | Low | Safest |
Table 2: Racemization Control (Z-Phg-Pro-NH2 Model)
The coupling of Phenylglycine (Phg) to Proline is highly prone to racemization (DL-isomer formation).
| Coupling System | % DL-Isomer (Racemization) | Notes |
| HBTU / DIPEA | 15.2% | Poor control without additives. |
| HATU / DIPEA | 3.5% | Excellent, but expensive. |
| COMU / DIPEA | 2.8% | Superior retention of chirality. |
| DIC / HOBt | 5.6% | Standard method, higher risk. |
| DIC / Oxyma | 3.2% | Best cost-to-performance ratio. |
Technical Insight: Why COMU Wins
COMU combines the morpholine ring of phosphonium salts (increasing solubility and reactivity) with the Oxyma leaving group. Unlike HATU, which relies on the benzotriazole moiety, COMU eliminates the risk of potentially explosive byproducts while offering higher solubility in DMF, allowing for higher concentration couplings (up to 1-2 M), which drives kinetics in difficult sequences.
Experimental Protocol: The "Stress Test" Workflow
To validate these claims in your own lab, use the following protocol for synthesizing a difficult sequence (e.g., Aib-containing peptides or hydrophobic regions).
Reagents Required[2][3][4][5][6][7][8][9][10]
-
Coupling Reagent: COMU (0.5 M in DMF)
-
Base: DIPEA (1.0 M in NMP) or Collidine (for Cys/His couplings to prevent epimerization)
-
Amino Acid: 0.5 M Fmoc-AA-OH in DMF
Step-by-Step Methodology
-
Resin Preparation: Swell ChemMatrix or Rink Amide resin in DMF for 20 minutes.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (The Critical Step):
-
Coupling: Shake at Room Temperature for 15 minutes .
-
Optimization: For Aib-Aib or Aib-Val linkages, heat to 50°C or extend time to 60 mins.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines).
-
Washing: Wash with DMF (3x), DCM (3x), DMF (3x).
Decision Matrix: Selecting the Right Reagent
Do not use HATU for every coupling; it is wasteful. Use this logic flow to optimize costs and purity.
Figure 2: Decision Tree for Reagent Selection. Prioritize DIC/Oxyma for routine work and COMU for difficult sequences.
Conclusion
The era of HOBt is ending due to safety regulations and the superior performance of oxime-based reagents.
-
Routine Synthesis: Switch from HBTU/HOBt to DIC/Oxyma Pure . It is safer, greener, and produces cleaner crude peptides.
-
Difficult Sequences: Replace HATU with COMU . It offers equivalent or superior coupling efficiency (99% vs 83% in stress tests) with lower racemization rates and better solubility.
By adopting these modern reagents, laboratories can reduce costs, improve safety profiles, and achieve higher purity in crude peptide products.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[4][5][6] Chemical Reviews, 111(11), 6557–6602.[4][5] [Link]
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Dunetz, J. R., et al. (2016). Earth-Abundant and Green Reagents for Peptide Synthesis. Green Chemistry, 18, 5172-5183. [Link]
Sources
Comparative Guide: RP-HPLC vs. Alternative Methodologies for Synthetic Peptide Purity Assessment
Introduction: The Stakes of Synthetic Purity
In synthetic peptide production, "purity" is not merely a number; it is a critical quality attribute directly linked to immunogenicity and efficacy. Unlike recombinant proteins, synthetic peptides suffer from specific process-related impurities: deletion sequences (missing one amino acid), diastereomers (D-amino acid insertion), and incomplete deprotection .
While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry gold standard, relying on it blindly can lead to "purity illusions"—where co-eluting impurities remain undetected. This guide compares RP-HPLC against orthogonal methods (CZE, HILIC) and provides a data-backed framework for optimizing RP-HPLC itself.
Critical Distinction: Purity vs. Content[1]
-
Peptide Purity (Area %): The ratio of the target peptide peak area to the total peak area (UV detection). This is the focus of this guide.
-
Net Peptide Content (% w/w): The actual mass of peptide in the sample, excluding counter-ions (acetate/trifluoroacetate) and residual water.
Comparative Analysis: RP-HPLC vs. The Alternatives
To validate a method, one must understand its blind spots. The following table compares RP-HPLC with its primary orthogonal counterpart, Capillary Zone Electrophoresis (CZE), and the emerging HILIC mode.
Table 1: Method Performance Matrix
| Feature | RP-HPLC (C18/C8) | CZE (Capillary Zone Electrophoresis) | HILIC (Hydrophilic Interaction) |
| Separation Principle | Hydrophobicity | Charge-to-Mass Ratio | Polarity / Partitioning |
| Best For | General purity, separating deletion sequences. | Orthogonal check ; separating charged variants (deamidation). | Very hydrophilic peptides (e.g., poly-Lys/Arg) that elute in void volume on C18. |
| Resolution (Rs) | High (especially with core-shell particles). | Ultra-High (can exceed HPLC for charged isomers). | Moderate to High (complementary to RP). |
| Sample Consumption | Moderate (10–50 µg). | Low (nL range).[1] | Moderate. |
| MS Compatibility | Excellent (with Formic Acid). | Good (requires specialized interfaces). | Excellent (high organic content boosts ionization). |
| Major Limitation | Co-elution of impurities with similar hydrophobicity. | Sensitivity (UV path length is short); Reproducibility of migration times. | Long equilibration times; solubility issues in high organic loading. |
Expert Insight: Do not view CZE as a replacement for RP-HPLC, but as a mandatory cross-check. If RP-HPLC shows 99% purity but CZE shows 95%, you likely have a co-eluting diastereomer or deamidation product that RP-HPLC missed due to identical hydrophobic profiles.
Optimizing the RP-HPLC System (The "TFA Effect")
The most critical decision in peptide RP-HPLC is the choice of ion-pairing agent in the mobile phase. This choice dictates the trade-off between Peak Shape and Mass Spec Sensitivity .
The Mechanism of Ion Pairing
Peptides are amphipathic. Basic residues (Arg, Lys, His) are positively charged at acidic pH. Without an ion-pairing agent, these charges repel each other (broadening peaks) and interact with residual silanols on the column (causing tailing).
Table 2: Mobile Phase Additive Comparison
| Additive | Role | Peak Shape | MS Signal Sensitivity | Recommended Use |
| TFA (Trifluoroacetic Acid) | Strong Ion Pair | Sharpest (Masks silanols effectively). | Poor (Signal suppression >90% in ESI). | UV-only purity analysis; Preparative purification. |
| FA (Formic Acid) | Weak Acid | Broad/Tailing (Poor silanol masking). | Excellent (High ionization efficiency). | LC-MS identification; High-sensitivity impurity profiling. |
| DFA (Difluoroacetic Acid) | Hybrid | Good (Middle ground). | Moderate (Less suppression than TFA). | The modern compromise for LC-MS. |
Supporting Data: Studies indicate that while Formic Acid is preferred for LC-MS, it can reduce peak capacity by up to 50% compared to TFA due to peak broadening. For strict purity assessment (Area %), TFA remains the standard unless MS coupling is active.
Stationary Phase Selection: The Core-Shell Revolution
Traditional fully porous particles (FPP) are being replaced by superficially porous particles (SPP, or "Core-Shell").[1][2]
-
Fully Porous (3 µm - 5 µm): High surface area, high loadability. Good for preparative work.
-
Core-Shell (2.6 µm - 2.7 µm): Solid core with a porous shell.
-
Benefit: Reduces the diffusion path (mass transfer term C in Van Deemter equation).
-
Data: A 2.6 µm core-shell column can achieve 80% higher efficiency than a 5 µm fully porous column with significantly lower backpressure than sub-2 µm UHPLC columns.
-
Visualizing the Strategy
Diagram 1: Method Development Decision Tree
This logic flow ensures you select the correct column and mobile phase based on peptide properties.
Caption: Decision matrix for selecting stationary and mobile phases based on peptide polarity and detection requirements.
Validated Experimental Protocol
This protocol is designed to be self-validating through the inclusion of System Suitability Tests (SST).
Phase 1: System Suitability (Mandatory)
Before running samples, inject a standard mix (e.g., a known peptide + its des-Val impurity) to verify:
-
Resolution (Rs): Must be > 1.5 between the main peak and closest impurity.
-
Tailing Factor: Must be < 1.5 (indicates column health/silanol activity).
-
Precision: %RSD of peak area < 2.0% (n=5 injections).
Phase 2: Chromatographic Conditions
-
Column: C18 Core-Shell, 100 Å (for <3kDa peptides) or 300 Å (for >3kDa), 150 x 2.1 mm.
-
Mobile Phase A: Water + 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).
-
Gradient:
-
Scouting Run: 5% B to 70% B over 20 minutes.
-
Focused Gradient: Calculate the %B at elution (
). New gradient: ( ) to ( ) over 20 minutes. This "shallow" gradient maximizes separation of deletion sequences.
-
-
Flow Rate: 0.3 - 0.5 mL/min (optimized for 2.1 mm ID).
-
Detection:
-
214 nm: Detects the peptide bond (backbone). Primary for purity.
-
280 nm: Detects Trp/Tyr/Phe. Use for ratio comparison to confirm identity.
-
Phase 3: Data Analysis
-
Integrate all peaks > 0.1% of the main peak area.
-
Calculate Purity = (Area of Main Peak / Total Integrated Area) * 100.
-
Critical Check: If the peak is asymmetric, check for "shoulder" peaks indicating co-eluting impurities.
Diagram 2: The Analytical Workflow
Caption: Step-by-step workflow from sample preparation to final purity calculation, emphasizing the System Suitability Test (SST) checkpoint.
References
-
McCalley, D. V. (2004). "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography."[3] Journal of Chromatography A. (Definitive study on TFA vs. Formic Acid peak shapes). [Link]
-
Fekete, S., et al. (2012). "Core-shell particles: A comprehensive review." Journal of Chromatography A. (Data on efficiency gains of core-shell vs. fully porous particles). [Link]
-
Almac Sciences. "Analytical method development for synthetic peptide purity and impurities content by UHPLC." (Industrial case study on peptide impurity profiling). [Link]
Sources
Spectroscopic Validation of Amino Acid Deprotection: A Comparative Guide for Peptide Synthesis
Introduction: The Criticality of Verification
In Solid-Phase Peptide Synthesis (SPPS) and drug development, the fidelity of the final product hinges on the efficiency of protection group removal. Incomplete deprotection leads to deletion sequences and complex impurity profiles that are difficult to purify. While mass spectrometry provides mass confirmation, it does not offer the structural resolution required to distinguish between subtle protection states in bulk resin or intermediate steps.
This guide provides an in-depth spectroscopic comparison of protected (Fmoc, Boc) versus deprotected amino acids, focusing on Nuclear Magnetic Resonance (NMR) , Electronic Spectroscopy (UV-Vis) , and Fourier-Transform Infrared Spectroscopy (FT-IR) . We move beyond basic definitions to explore the causality of spectral shifts and provide self-validating experimental protocols.
The Chemistry of Protection: A Brief Overview
Before analyzing spectra, one must understand the electronic environment changes induced by deprotection.
-
Fmoc (Fluorenylmethoxycarbonyl): A base-labile group.[1] Its removal eliminates a large aromatic system (fluorene), significantly altering the electron density around the
-amine. -
Boc (tert-Butyloxycarbonyl): An acid-labile group.[] Its removal eliminates a bulky, electron-rich tert-butyl moiety, resulting in the loss of intense methyl signals and carbamate character.
Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
NMR is the definitive method for confirming the complete removal of protecting groups during method development or raw material verification.
Proton ( H) NMR Signatures
The transition from protected to deprotected states results in distinct signal losses and chemical shift (
Fmoc-Protected vs. Free Amine [3]
-
Aromatic Region (7.2 – 7.8 ppm): The fluorenyl ring protons appear as a complex set of multiplets (8 protons). Deprotection Outcome: Complete disappearance of these signals.
-
Methine/Methylene (4.1 – 4.5 ppm): The Fmoc group contains a characteristic doublet (CH
) and triplet (CH) pattern. Deprotection Outcome: Disappearance of these signals.[3] The -proton of the amino acid often shifts upfield due to the loss of the electron-withdrawing carbamate.
Boc-Protected vs. Free Amine [4]
-
Aliphatic Region (~1.4 ppm): The Boc group exhibits a massive, sharp singlet integrating to 9 protons (tert-butyl methyls). Deprotection Outcome: Complete disappearance. This is the most diagnostic signal in peptide chemistry.
Carbon-13 ( C) NMR Signatures
-
Carbamate Carbonyl (~155-157 ppm): Both Fmoc and Boc possess a carbamate carbonyl. Deprotection Outcome: This signal vanishes, leaving only the amino acid's acid carbonyl (~170-176 ppm).
Comparative Data Table
| Feature | Fmoc-Protected (e.g., Fmoc-Gly-OH) | Boc-Protected (e.g., Boc-Gly-OH) | Deprotected (Free Amino Acid) |
| Multiplets, 7.2–7.8 ppm (8H) | None | None | |
| ~4.2 ppm (t, 1H), ~4.4 ppm (d, 2H) | Singlet, ~1.4 ppm (9H) | ||
| ~156 ppm (Carbamate) + ~172 ppm (Acid) | ~155 ppm (Carbamate) + ~172 ppm (Acid) | Only ~170–176 ppm (Acid) | |
| Solubility | High in organic solvents (DMF, DCM) | High in organic solvents | High in water/buffers (Zwitterionic) |
NMR Decision Logic
Figure 1: Decision logic for confirming deprotection status via Proton NMR.
Electronic Spectroscopy (UV-Vis): The Process Monitor
While NMR is structural, UV-Vis is the workhorse of process monitoring , particularly for Fmoc chemistry. It allows for quantitative calculation of coupling efficiency and resin loading.[5]
The Mechanism of Detection
Fmoc deprotection uses a base (typically piperidine).[] This reaction releases the fulvene moiety, which reacts with piperidine to form a dibenzofulvene-piperidine adduct .
-
Fmoc Group: Absorbs at
~301 nm. -
Adduct: Exhibits a distinct hyperchromic shift and stable absorbance at 301 nm (and 290 nm).
Quantitative Analysis
By measuring the absorbance of the deprotection solution (the "wash"), one can calculate exactly how many millimoles of Fmoc were removed, and thus, how much amino acid was on the resin.
Key Constant: The molar extinction coefficient (
Vibrational Spectroscopy (FT-IR): Rapid Solid-State Check
FT-IR is invaluable for checking dry resin beads or bulk powder without solubilization.
-
Protected State (Carbamate): Look for the Carbamate C=O stretch (Amide I-like) typically between 1680 – 1720 cm
. This band is often split or distinct from the peptide backbone amide signals. -
Deprotected State (Amine): The disappearance of the high-frequency carbonyl band confirms deprotection. The N-H stretching region (3300-3500 cm
) will also change profile from a secondary amine (urethane) to a primary amine (or amine salt).
Experimental Protocols
Protocol A: Quantitative Fmoc Loading Test (UV-Vis)
This protocol validates the efficiency of the first amino acid attachment to the resin.
Reagents:
-
UV-Vis Spectrophotometer (quartz cuvettes)
-
Dry resin sample (~5-10 mg)
Workflow:
-
Weigh: Accurately weigh dry resin (
in mg) into a volumetric flask (e.g., 10 mL or 25 mL). -
Deprotect: Add 20% Piperidine/DMF to the mark.[5] Stopper and shake gently for 15–20 minutes.
-
Reference: Prepare a blank cuvette with neat 20% Piperidine/DMF.
-
Measure: Transfer an aliquot of the reaction solution to a cuvette. Measure Absorbance (
) at 301 nm .-
Note: If
, dilute the sample (e.g., 1:10) with more 20% piperidine solution and record the dilution factor ( ).
-
-
Calculate:
- : Volume of solvent (mL)
- : Dilution factor
- : Mass of resin (mg)
Protocol B: NMR Verification of Deprotection
This protocol is for confirming the identity of a cleaved intermediate or raw material.
Workflow:
-
Solubilization: Dissolve ~5-10 mg of the amino acid/peptide in 600
L of deuterated solvent.-
Protected: DMSO-
or CDCl (Fmoc/Boc are hydrophobic). -
Deprotected: D
O or Methanol- (Free amino acids are polar/zwitterionic).
-
-
Acquisition: Acquire a standard 1D Proton (
H) spectrum (min. 16 scans). -
Processing: Phase and baseline correct. Reference the solvent residual peak (e.g., DMSO-
quintet at 2.50 ppm). -
Analysis: Zoom into the 7.0–8.0 ppm region.
-
Pass Criteria: Integrated area of aromatic signals < 1% relative to the peptide backbone (indicating >99% deprotection).
-
Visualization of the Analytical Workflow
Figure 2: Strategic workflow for selecting the appropriate spectroscopic validation method.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][][4][5][][8][9][10] Chemical Reviews, 109(6), 2455-2504. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01383A [pubs.rsc.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. BOC Protection and Deprotection [bzchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
